Modulation of Ion Channels: Compounds with similar structures to N,2-diphenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine have been shown to modulate KCa2 channels, particularly the KCa2.2a subtype. These channels play a critical role in regulating neuronal excitability, and their modulation shows promise in treating neurological disorders like spinocerebellar ataxia type 2 (SCA2). []
Modulation of Metabotropic Glutamate Receptors: Research on related compounds suggests that N,2-diphenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine could potentially interact with metabotropic glutamate receptors (mGluRs). These receptors are involved in various physiological processes, and their modulation has therapeutic potential for treating neurological and psychiatric disorders. [, ]
CAS No.:
CAS No.: 99-18-3
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 12737-18-7
CAS No.: 4461-52-3